![molecular formula C2H3F3N2O B1310040 (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide CAS No. 4314-35-6](/img/structure/B1310040.png)
(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide
Description
The compound (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide is a chemical species characterized by the presence of a trifluoromethyl group and a hydroxyimidamide unit. The structure of this compound is such that the hydroxy and amine groups are in a Z configuration relative to the carbon-nitrogen double bond. This configuration and the presence of the trifluoromethyl group are significant as they can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted formimidamides has been reported using a three-step method involving iodination, trifluoromethylation, and condensation reactions. Specifically, the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N'-(pyrazin-2-yl)formimidamides is achieved by iodinating 2-aminopyrazines followed by trifluoromethylation with FSO2CF2CO2Me and condensation with DMF in the presence of CuI catalyst under mild conditions . This method yields the desired products with high regioselectivity and in moderate to good yields (55–70%). The regioselectivity is notably influenced by the substituent pattern on the 2-aminopyrazines.
Molecular Structure Analysis
The molecular structure of a related compound, (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide, has been analyzed, revealing that the hydroxyimidamide unit is almost planar and forms an angle with the benzene ring . This planarity and the specific angle could be indicative of the electronic distribution and steric hindrance within the molecule, which may affect its reactivity. Additionally, the trifluoromethyl group in this compound exhibits disorder over two sites, which could be relevant in understanding the dynamic behavior of the trifluoromethyl group in similar compounds.
Chemical Reactions Analysis
While specific chemical reactions of (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide are not detailed in the provided papers, the synthesis and structure of related compounds suggest that the trifluoromethyl group and the hydroxyimidamide unit could participate in various chemical reactions. The presence of the hydroxy group could allow for hydrogen bonding, while the trifluoromethyl group could be involved in electrophilic reactions due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide, a compound structurally similar to (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide, have been studied. The compound forms centrosymmetric dimers through O—H∙∙∙N hydrogen bonds and additional N—H∙∙∙O hydrogen bonds link these dimers into zigzag chains along the crystallographic b axis . Weak intermolecular F∙∙∙F contacts are also observed, which could influence the compound's melting point, solubility, and other physical properties. These interactions are crucial for understanding the compound's behavior in different environments and could be predictive of the properties of (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide.
Scientific Research Applications
Synthesis and Reactivity
- Efficient high-yield syntheses of 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-trifluoro-1-(hydroxyaryl)ethanols have been achieved by reacting Ruppert’s reagent with appropriate substrates, showcasing the compound's utility in introducing trifluoromethyl groups into various molecular frameworks (Singh, Chakraborty, & Shreeve, 2001).
- A novel method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates has been described, highlighting the versatility of trifluoro-substituted compounds in constructing heterocyclic structures with potential biological activity (Kazemi & Darehkordi, 2020).
Material Science Applications
- The development of magnetic solid phase extraction (MSPE) agents using hydrophobic ionic liquids to coat nanoparticles, demonstrating the potential of fluorine-containing compounds in enhancing the efficiency of analytical methodologies for detecting organic dyes in food samples (Chen & Zhu, 2016).
- Investigation into the solubility of H2S in ionic liquids containing fluorinated anions, which could lead to advancements in gas separation technologies and highlight the importance of fluorinated compounds in designing new ionic liquids with enhanced gas solubility properties (Pomelli, Chiappe, Vidiš, Laurenczy, & Dyson, 2007).
Organic Synthesis Applications
- The use of copper(I) reagent-promoted hydroxytrifluoromethylation of enamides for the flexible synthesis of substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one, showcasing the reagent's role in introducing trifluoromethyl groups into complex organic molecules (Wang, Shi, & Zeng, 2018).
properties
IUPAC Name |
2,2,2-trifluoro-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWTKRISQVBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\C(F)(F)F)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962920 | |
Record name | Trifluoro-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-n'-hydroxyethanimidamide | |
CAS RN |
4314-35-6 | |
Record name | NSC71004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluoro-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N'-hydroxyethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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